

identifying biomarkers of response to ML117

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Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

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Technical Support Center: MGTA-117

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving MGTA-117. The content is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is MGTA-117 and what is its mechanism of action?

MGTA-117 is an investigational antibody-drug conjugate (ADC).^{[1][2][3]} It is composed of a human monoclonal antibody that targets the CD117 receptor (also known as c-Kit), linked to a cytotoxic payload called amanitin.^{[2][3]} The proposed mechanism of action involves the antibody binding to CD117 on the surface of target cells. Following binding, the ADC is internalized, and the amanitin payload is released, which then inhibits RNA polymerase II, ultimately leading to apoptosis (programmed cell death) of the CD117-expressing cell.^{[2][3]} The antibody component also acts as an antagonist to the natural ligand for CD117 (stem cell factor), providing a dual mechanism for depleting target cells.^{[2][4]}

Q2: What is the primary biomarker for identifying potential responders to MGTA-117?

The primary and essential biomarker for determining potential response to MGTA-117 is the cell surface expression of the CD117 receptor.^{[2][5][6]} Clinical trials for MGTA-117 specifically enrolled patients with CD117-positive acute myeloid leukemia (AML) or myelodysplastic

syndrome (MDS).[5][6][7] Therefore, a robust and validated assessment of CD117 expression on target cells is a critical first step in any preclinical or clinical investigation of MGTA-117.

Q3: What is the clinical status of MGTA-117?

The Phase 1/2 clinical trial (NCT05223699) for MGTA-117 in patients with relapsed/refractory AML and MDS has been voluntarily paused by Magenta Therapeutics.[2][5][6][8] This decision was made following a Grade 5 serious adverse event (a patient death) that was deemed possibly related to the treatment.[4][5][8] Researchers should be aware of the safety concerns that led to the trial's halt.

Q4: What were the key objectives and findings of the MGTA-117 clinical trial before it was paused?

The primary goals of the Phase 1/2 trial were to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-leukemic activity of MGTA-117.[4][5][9] A key objective was to establish a minimum safe and biologically effective dose, with CD117 receptor occupancy in circulating leukemic blasts being a primary measure. [7][10]

Initial findings from the trial indicated that MGTA-117 was generally well-tolerated at lower doses, with evidence of target engagement.[6][11] The drug demonstrated rapid clearance from the blood and bound to CD117-expressing cells as intended.[11][12] There was also evidence of dose-dependent depletion of target cells in both the blood and bone marrow.[12][13] However, serious adverse events, including dose-limiting toxicities and a patient death, were observed at higher dose levels, leading to the trial's pause.[4][5][8]

Troubleshooting Guides

Problem: Inconsistent or low detection of CD117 on target cells.

- Possible Cause: Suboptimal antibody clone or staining protocol for flow cytometry or immunohistochemistry (IHC).
- Troubleshooting Steps:

- Antibody Validation: Ensure the anti-CD117 antibody is validated for the specific application (flow cytometry, IHC). Use a clone known for its high affinity and specificity.
- Protocol Optimization: Titrate the antibody to determine the optimal concentration. Optimize incubation times and temperatures.
- Positive and Negative Controls: Always include positive control cells (e.g., a known CD117-positive cell line like Kasumi-1) and negative control cells to validate the staining procedure.[14]
- Sample Quality: Ensure the viability and quality of the cell samples. For IHC, proper tissue fixation and antigen retrieval are critical.

Problem: High variability in in vitro cell-killing assays with MGTA-117.

- Possible Cause: Inconsistent CD117 expression levels across cell passages or donor samples.
- Troubleshooting Steps:
 - CD117 Expression Monitoring: Regularly monitor CD117 expression levels on your target cells using flow cytometry.
 - Cell Line Authentication: Ensure the identity of your cell lines through short tandem repeat (STR) profiling.
 - Standardized Assay Conditions: Maintain consistent cell seeding densities, drug exposure times, and assay readout methods.
 - Dose-Response Curves: Generate full dose-response curves to accurately determine the IC₅₀ value.

Data Presentation

Table 1: Summary of MGTA-117 Phase 1/2 Clinical Trial (NCT05223699) Design

Parameter	Description
Study Title	A Study of MGTA-117 in Patients With Adult Acute Myeloid Leukemia (AML) and Myelodysplasia-Excess Blasts (MDS-EB)[7]
Status	Terminated[15]
Phase	Phase 1 / Phase 2[1][2]
Design	Open-label, single-arm, dose-escalation (3+3 design)[5][6]
Patient Population	Adults with relapsed/refractory CD117+ AML or MDS-EB[4][5][6]
Intervention	Single intravenous infusion of MGTA-117[5][7]
Dose Cohorts	0.02 mg/kg, 0.04 mg/kg, 0.08 mg/kg, 0.13 mg/kg, 0.19 mg/kg[6]
Primary Objectives	Evaluate safety, tolerability, PK, PD, and anti-leukemic activity; establish a minimum safe and biologically effective dose[4][5][9]

Table 2: Reported Pharmacodynamic and Clinical Observations for MGTA-117

Observation	Finding
Target Engagement	MGTA-117 bound to CD117-expressing cells within 15 minutes of dosing.[4][12]
Receptor Occupancy	Receptor occupancy increased with higher dose levels.[4][12]
Target Cell Depletion	Evidence of dose-dependent depletion of CD117+ cells in blood and bone marrow.[12][13]
Pharmacokinetics	Rapid clearance from the blood, with over 95% cleared within 48 hours at higher doses.[4][12]
ADC Stability	The ADC was stable in the blood, with no detectable free amanitin payload.[11][12]
Clinical Response	One patient with primary refractory AML achieved a complete remission with hematologic recovery at the lowest dose level.[11]
Adverse Events	Low-grade, transient liver enzyme elevations were observed.[4] Dose-limiting toxicities and serious adverse events, including respiratory issues and a patient death, were reported at higher doses.[4][5][8]

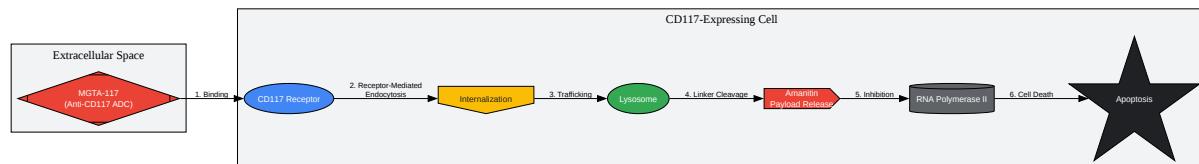
Experimental Protocols

Protocol 1: Assessment of CD117 Expression by Flow Cytometry

- Cell Preparation:
 - Collect single-cell suspensions from bone marrow aspirates, peripheral blood, or cultured cells.
 - Perform a red blood cell lysis if necessary.
 - Wash cells with a suitable buffer (e.g., PBS with 2% FBS).

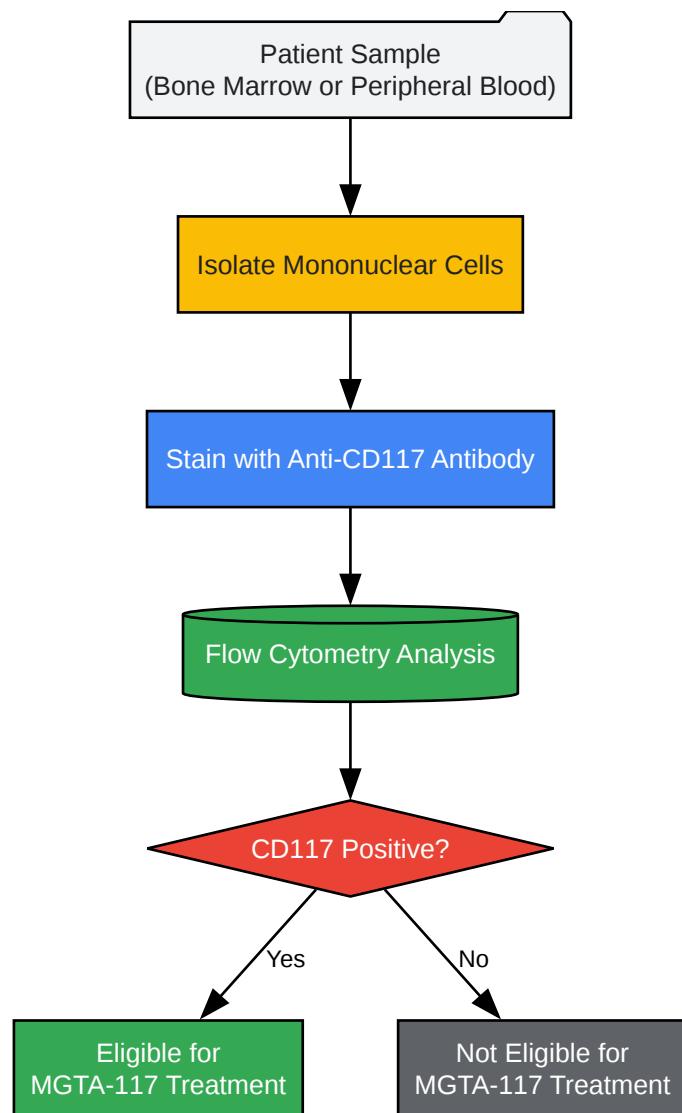
- Count viable cells and adjust the concentration to 1×10^6 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Add a pre-titered amount of a fluorochrome-conjugated anti-human CD117 antibody (and other relevant markers for cell population identification).
 - Include an isotype control and unstained control.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with staining buffer.
- Data Acquisition and Analysis:
 - Resuspend cells in a suitable buffer for acquisition.
 - Acquire data on a calibrated flow cytometer.
 - Gate on the cell population of interest (e.g., leukemic blasts) based on forward and side scatter properties and other surface markers.
 - Quantify the percentage of CD117-positive cells and the mean fluorescence intensity (MFI).

Visualizations



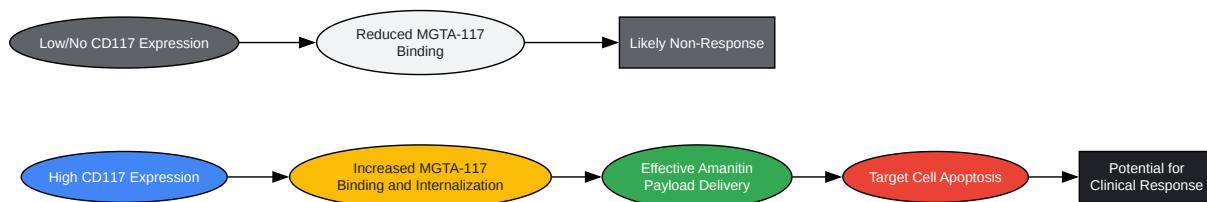
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Caption: Mechanism of action of MGTA-117.



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Caption: Workflow for identifying MGTA-117 response biomarker.



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Caption: CD117 expression and response to MGTA-117.

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